18-methoxycoronaridine is under investigation in clinical trial NCT03084952 (Phase 2 Trial to Evaluate 18-Methoxycoronaridine Efficacy, Safety and Tolerability in Cutaneous Leishmaniasis Patients).
Related Compounds
Ibogaine
Compound Description: Ibogaine is a naturally occurring alkaloid found in the root bark of the African shrub Tabernanthe iboga. It is the parent compound of 18-Methoxycoronaridine and possesses psychoactive properties. Ibogaine has been claimed to be effective in treating multiple forms of drug abuse, including opiate, stimulant, alcohol, and nicotine addiction. [] It supposedly interferes with both the physiological and psychological aspects of addiction, abolishing drug craving. []
Relevance: Ibogaine is the structural basis for the development of 18-Methoxycoronaridine, (+/-)-. While both compounds share a similar anti-addictive profile in rodent models, 18-Methoxycoronaridine was designed to have a greater therapeutic index and reduced toxicity compared to ibogaine. [] Ibogaine exhibits a wider range of pharmacological actions than 18-Methoxycoronaridine, including significant interaction with NMDA and sigma-2 receptors, sodium channels, and the serotonin transporter. [] Conversely, 18-Methoxycoronaridine displays greater selectivity for α3β4 nicotinic receptors. [] Notably, ibogaine is associated with several adverse effects, including neurotoxicity, cardiotoxicity, and a potential for life-threatening cardiac arrhythmias, which has limited its clinical use. [, ] 18-Methoxycoronaridine demonstrates a more favorable safety profile in preclinical studies. []
Noribogaine
Compound Description: Noribogaine is the primary active metabolite of ibogaine. [] Like ibogaine, it exhibits anti-addictive properties in rodent models. [] For instance, noribogaine has demonstrated efficacy in reducing self-administration of and relapse to alcohol consumption. [] It achieves this, in part, by upregulating the expression of glial cell line-derived neurotrophic factor (GDNF) in the midbrain ventral tegmental area (VTA). [, ]
Relevance: While both noribogaine and 18-Methoxycoronaridine are related to ibogaine and display anti-addictive properties, their mechanisms and sites of action appear to differ. [] Unlike 18-Methoxycoronaridine, noribogaine increases GDNF expression, similar to ibogaine. [] Furthermore, directly infusing noribogaine into the VTA reduces alcohol self-administration in rats, whereas 18-Methoxycoronaridine does not demonstrate this effect. [] These findings highlight the distinct pharmacological profiles of these ibogaine-related compounds.
Coronaridine
Compound Description: Coronaridine is a naturally occurring iboga alkaloid congener found in plants like Tabernanthe iboga and Peschiera australis. [] It shares structural similarities with ibogaine and 18-Methoxycoronaridine. Coronaridine, along with its synthetic 18-methoxylated analog (18-Methoxycoronaridine), exhibits potent leishmanicidal activity against Leishmania amazonensis, a parasite responsible for cutaneous leishmaniasis. []
Relevance: The leishmanicidal activity of coronaridine and its 18-Methoxycoronaridine analog highlights the potential for these compounds to be explored for therapeutic applications beyond addiction. [] The structural similarity between coronaridine and 18-Methoxycoronaridine suggests a potential for overlapping biological activities, although further research is needed to fully elucidate the pharmacological profile of coronaridine.
18-Hydroxycoronaridine
Compound Description: 18-Hydroxycoronaridine is the major metabolite of 18-Methoxycoronaridine, formed through O-demethylation primarily catalyzed by the cytochrome P450 enzyme CYP2C19. []
Relevance: Understanding the metabolic pathway of 18-Methoxycoronaridine is crucial for determining its pharmacokinetic properties and potential drug interactions. [] The identification of 18-Hydroxycoronaridine as the primary metabolite provides insight into the compound's breakdown within the body. []
Mecamylamine
Compound Description: Mecamylamine is a non-selective nicotinic acetylcholine receptor antagonist. [] It is not structurally related to 18-Methoxycoronaridine.
Relevance: Mecamylamine is often used in combination with 18-Methoxycoronaridine or other α3β4 nicotinic receptor antagonists, such as dextromethorphan, to investigate the role of α3β4 receptors in drug self-administration. [, , ] Research suggests that these drug combinations can decrease self-administration of opioids, stimulants, and nicotine at doses lower than those effective when these drugs are administered individually. [, , ] This synergistic effect supports the hypothesis that α3β4 nicotinic receptor antagonism may be a viable strategy for developing novel anti-addiction therapies.
Dextromethorphan
Compound Description: Dextromethorphan is a non-selective antagonist at α3β4 nicotinic receptors, commonly used as a cough suppressant. [] It is not structurally related to 18-Methoxycoronaridine.
Relevance: Similar to mecamylamine, dextromethorphan is often combined with 18-Methoxycoronaridine or mecamylamine to investigate the role of α3β4 nicotinic receptors in addiction. [, ] These combinations show promising results in reducing drug self-administration, further supporting the potential of targeting α3β4 receptors for therapeutic intervention. [, ] Notably, low-dose combinations of dextromethorphan with mecamylamine or 18-Methoxycoronaridine have been found to attenuate opioid withdrawal symptoms, specifically diarrhea and weight loss. []
Bupropion
Compound Description: Bupropion is a medication primarily used as an antidepressant and smoking cessation aid. It acts as a norepinephrine-dopamine reuptake inhibitor and a non-competitive antagonist of α3β4 nicotinic receptors. [] It is not structurally related to 18-Methoxycoronaridine.
Relevance: Similar to mecamylamine and dextromethorphan, bupropion is often combined with 18-Methoxycoronaridine or other α3β4 antagonists to study their combined effects on drug self-administration and withdrawal. [] These combinations further support the potential of targeting α3β4 nicotinic receptors for treating addiction.
α-Conotoxin AuIB
Compound Description: α-Conotoxin AuIB is a potent and selective antagonist of α3β4 nicotinic receptors. [] It is a peptide toxin, structurally unrelated to 18-Methoxycoronaridine.
Relevance: α-Conotoxin AuIB serves as a pharmacological tool to investigate the role of α3β4 nicotinic receptors in the brain. [] Microinjections of α-Conotoxin AuIB into the medial habenula (MHb) of rats, similar to 18-Methoxycoronaridine, prevent nicotine-induced increases in dopamine levels in the nucleus accumbens. [] This suggests that both compounds may exert their anti-addictive effects, at least in part, through the inhibition of α3β4 nicotinic receptors in the MHb. []
Overview
Zolunicant, also known as 18-methoxycoronaridine, is a chemical compound derived from ibogaine, a naturally occurring psychoactive substance. It was developed in 1996 by a research team led by pharmacologist Stanley D. Glick at Albany Medical College, along with chemists Upul K. Bandarage and Martin E. Kuehne from the University of Vermont. Zolunicant is classified as a nicotinic receptor antagonist, specifically targeting the α3β4 subtype, and has shown potential in scientific research related to addiction and reward systems in the brain.
Source and Classification
Zolunicant is synthesized from ibogaine, which is extracted from the Tabernanthe iboga plant. The compound falls under the category of alkaloids, specifically those that interact with nicotinic acetylcholine receptors. Its unique pharmacological profile distinguishes it from other related compounds such as ibogaine and noribogaine, particularly due to its selective action on nicotinic receptors without affecting other receptor types like NMDA channels or serotonin transporters.
Synthesis Analysis
Methods and Technical Details
The synthesis of zolunicant hydrochloride involves several steps starting from ibogaine. The primary method includes:
Starting Material: Ibogaine is used as the precursor.
Reagents: Methanol and hydrochloric acid are typically employed to facilitate the formation of the hydrochloride salt.
Reactions: The synthesis may involve oxidation, reduction, and substitution reactions. For example:
Oxidation can produce various metabolites.
Reduction reactions modify its structure, potentially altering its pharmacological properties.
Substitution reactions introduce different functional groups into the molecule.
Molecular Structure Analysis
Structure and Data
Zolunicant has the following molecular characteristics:
Chemical Formula: C22H28N2O3
Molar Mass: 368.477 g/mol
IUPAC Name: 18-Methoxycoronaridine
CAS Number: 266686-77-5
The molecular structure features a complex arrangement that allows for its interaction with specific nicotinic receptors in the brain.
Chemical Reactions Analysis
Reactions and Technical Details
Zolunicant undergoes various chemical reactions that can modify its structure and functional properties:
Oxidation: This reaction can lead to different metabolites that may exhibit varied biological activities.
Reduction: Typically involves agents like sodium borohydride to alter the compound's structure.
Substitution: Common reagents include potassium permanganate for oxidation or other electrophiles for introducing new functional groups.
These reactions are crucial for developing derivatives with enhanced pharmacological profiles.
Mechanism of Action
Process and Data
Zolunicant acts primarily as an antagonist at the α3β4 nicotinic cholinergic receptors. Unlike ibogaine, it does not interact with the α4β2 subtype or NMDA channels, which contributes to its distinct pharmacological effects. The mechanism involves competitive inhibition at these receptors, impacting neurotransmitter release and influencing reward pathways in the brain.
In animal studies, zolunicant has demonstrated efficacy in reducing self-administration behaviors related to various addictive substances, indicating its potential therapeutic applications in addiction treatment.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Appearance: Zolunicant is typically presented as a white crystalline powder.
Solubility: It is soluble in methanol and other organic solvents but has limited solubility in water.
Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
These properties are essential for understanding how zolunicant can be handled in laboratory settings and its potential formulation for therapeutic use.
Applications
Scientific Uses
Zolunicant has several significant applications in scientific research:
Addiction Studies: It is utilized as a research tool to investigate the effects of nicotinic receptor antagonists on drug-seeking behavior.
Pharmacology: The compound aids in understanding receptor interactions and their implications for developing treatments for substance use disorders.
Neuroscience Research: Zolunicant's effects on reward pathways make it valuable for studying mechanisms underlying addiction and obesity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ternstroside D is a beta-D-glucoside with 2-(3,4-dihydroxyphenyl)ethoxy residue at the anomeric position and a [(3,4-dihydroxyphenyl)acetyl]oxy residue at position 6. Isolated from Ternstroemia japonica, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It is a beta-D-glucoside, a carboxylic ester, a member of catechols, a monosaccharide derivative and a phenylethanoid.